molecular formula C12H11ClN2O B2919011 1-chloro-N,N-dimethyl-4-isoquinolinecarboxamide CAS No. 240799-61-5

1-chloro-N,N-dimethyl-4-isoquinolinecarboxamide

Cat. No.: B2919011
CAS No.: 240799-61-5
M. Wt: 234.68
InChI Key: DRPUDBSXSRQPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-chloro-N,N-dimethyl-4-isoquinolinecarboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by its molecular formula C12H11ClN2O and a molecular weight of 234.68 g/mol . The compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-N,N-dimethyl-4-isoquinolinecarboxamide typically involves the reaction of isoquinoline derivatives with chlorinating agents and dimethylamine. . The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize output. The process involves rigorous quality control measures to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-chloro-N,N-dimethyl-4-isoquinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-chloro-N,N-dimethyl-4-isoquinolinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 1-chloro-N,N-dimethyl-4-isoquinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-N,N-dimethyl-3-isoquinolinecarboxamide
  • 1-chloro-N,N-dimethyl-5-isoquinolinecarboxamide
  • 1-chloro-N,N-dimethyl-6-isoquinolinecarboxamide

Uniqueness

1-chloro-N,N-dimethyl-4-isoquinolinecarboxamide is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-chloro-N,N-dimethylisoquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-15(2)12(16)10-7-14-11(13)9-6-4-3-5-8(9)10/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPUDBSXSRQPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(C2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.